

# An In-depth Technical Guide to the Physicochemical Properties of Pentadecanenitrile

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## Compound of Interest

Compound Name: Pentadecanenitrile

Cat. No.: B103695

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This technical guide provides a comprehensive overview of the melting and boiling points of **pentadecanenitrile** (CAS 18300-91-9), a long-chain aliphatic nitrile. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis, offering precise data, detailed experimental methodologies, and a clear workflow visualization.

## Core Physicochemical Data

**Pentadecanenitrile**, also known as tetradecyl cyanide, is a fatty nitrile with the chemical formula  $C_{15}H_{29}N$ .<sup>[1]</sup> At room temperature, it can present as a white solid or a colorless to light yellow liquid, a characteristic consistent with its melting point range.<sup>[2][3]</sup> Its significant molecular weight contributes to a relatively high boiling point compared to shorter-chain nitriles.<sup>[3]</sup>

The experimentally determined melting and boiling points for **pentadecanenitrile** are summarized below.

Parameter	Value (°C)	Value (K)	Source
Melting Point	20 - 23 °C	293.15 - 296.15 K	<sup>[2][4][5]</sup>
Boiling Point	322 °C	595.15 K	<sup>[2][4][5][6]</sup>

## Experimental Protocols

Precise determination of melting and boiling points is critical for compound identification, purity assessment, and process optimization. The following sections detail standardized methodologies for obtaining these key physical constants for a substance like **pentadecanenitrile**.

This protocol describes the use of a standard melting point apparatus, a common technique for determining the melting range of a crystalline solid.

### Apparatus and Materials:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
- Capillary tubes (sealed at one end)
- **Pentadecanenitrile** sample
- Spatula
- Mortar and pestle (if sample is not a fine powder)

### Procedure:

- **Sample Preparation:** Ensure the **pentadecanenitrile** sample is dry and in a finely powdered form. If necessary, gently crush any lumps using a mortar and pestle.
- **Capillary Loading:** Tap the open end of a capillary tube into the sample powder, forcing a small amount of the sample into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Rapid Heating (Optional):** If the approximate melting point is unknown, perform a rapid preliminary heating to quickly identify a rough melting range.

- **Slow Heating for Measurement:** Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- **Observation and Recording:**
  - Record the temperature (T1) at which the first drop of liquid appears within the solid matrix.
  - Record the temperature (T2) at which the entire sample becomes a clear liquid.
- **Reporting:** The melting point is reported as the range from T1 to T2. For a pure substance, this range is typically narrow.

This protocol outlines the determination of the boiling point at atmospheric pressure using standard laboratory distillation equipment.

#### Apparatus and Materials:

- Round-bottom flask
- Distillation head (still head) with a port for a thermometer
- Condenser (e.g., Liebig condenser)
- Receiving flask
- Calibrated thermometer or thermocouple
- Heating mantle
- Boiling chips or a magnetic stirrer
- **Pentadecanenitrile** sample

#### Procedure:

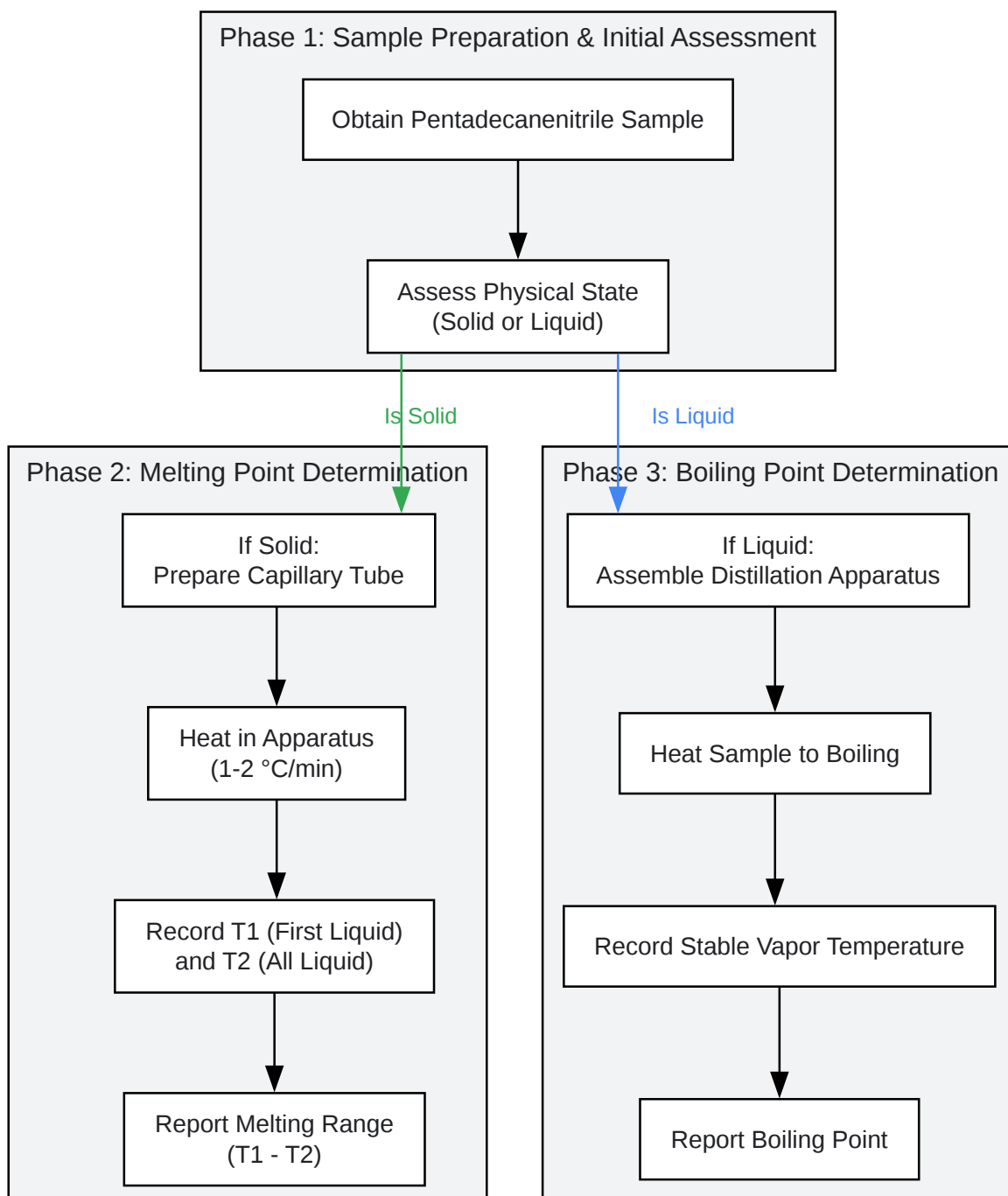
- **Apparatus Assembly:** Assemble the distillation apparatus in a fume hood. Place the **pentadecanenitrile** sample (e.g., 10-20 mL) into the round-bottom flask along with a few

boiling chips to ensure smooth boiling.

- **Thermometer Placement:** Position the thermometer in the distillation head. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.
- **Heating and Distillation:** Begin heating the flask gently using the heating mantle. As the liquid heats, vapor will rise, and the temperature on the thermometer will increase.
- **Equilibrium and Recording:** Continue heating until a steady state is reached where the temperature on the thermometer remains constant while vapor is continuously condensing and dripping into the receiving flask. This stable temperature is the boiling point.
- **Data Correction:** Record the ambient atmospheric pressure. If the pressure is not exactly 1 atm (760 mmHg), a pressure correction (e.g., using a nomograph or the Clausius-Clapeyron relation) may be applied to normalize the boiling point to standard pressure.
- **Reporting:** Report the stable, recorded temperature as the boiling point at the measured atmospheric pressure.

## Visualization of Experimental Workflow

The logical flow for determining the physicochemical properties discussed above can be visualized as follows.



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Caption: Workflow for determining the melting and boiling points of **pentadecanenitrile**.

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